molecular formula C25H23FN4O5S B14110993 Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B14110993
M. Wt: 510.5 g/mol
InChI Key: RMZGCRSQOVWILA-UHFFFAOYSA-N
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Description

Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluorobenzyl group.

Common reagents used in these reactions include potassium carbonate, ethanol, and ethylene glycol . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as protein kinases. It inhibits the activity of these enzymes, thereby interfering with signal transduction pathways that are crucial for cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidine derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives . What sets Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity.

Properties

Molecular Formula

C25H23FN4O5S

Molecular Weight

510.5 g/mol

IUPAC Name

propan-2-yl 2-[(2-fluorophenyl)methylsulfanyl]-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H23FN4O5S/c1-13(2)35-24(32)19-14(3)27-22-21(20(19)15-8-10-17(11-9-15)30(33)34)23(31)29-25(28-22)36-12-16-6-4-5-7-18(16)26/h4-11,13,20H,12H2,1-3H3,(H2,27,28,29,31)

InChI Key

RMZGCRSQOVWILA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3F)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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